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Compound of Interest

Compound Name: 2-Mercaptoethanol-d6

Cat. No.: B1490777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptoethanol-d6, a

deuterated analog of 2-Mercaptoethanol (β-mercaptoethanol), an essential reagent in

proteomics, drug development, and various biochemical assays. This document details its

molecular properties, applications, and a general protocol for its use in protein chemistry,

offering valuable insights for researchers and scientists in the field.

Core Molecular and Physical Properties
2-Mercaptoethanol-d6 is a stable, isotopically labeled version of 2-mercaptoethanol where six

hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a

valuable tool in mass spectrometry-based applications and nuclear magnetic resonance (NMR)

spectroscopy.[1][2]

A summary of its key quantitative data is presented in the table below for easy reference and

comparison.
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Property Value

Molecular Formula C₂D₆OS

Linear Formula DSCD₂CD₂OD[3]

Molecular Weight 84.17 g/mol [1][3][4][5]

CAS Number 203645-37-8[1][3][4]

Isotopic Purity ≥96 atom % D[3]

Chemical Purity ≥98% (CP)[3][4]

Density 1.204 g/mL at 25 °C[3]

Boiling Point 157 °C (decomposes)[3]

Flash Point 74 °C (closed cup)[3]

Applications in Research and Drug Development
The primary application of 2-Mercaptoethanol-d6 stems from its potent reducing properties,

mirroring its non-deuterated counterpart. It is widely used to cleave disulfide bonds in proteins,

a critical step for protein denaturation and subsequent analysis. The inclusion of deuterium

atoms provides a distinct mass shift, making it particularly useful in quantitative proteomics and

as an internal standard.

Proteomics and Mass Spectrometry
In "bottom-up" proteomics, proteins are enzymatically digested into smaller peptides for

analysis by mass spectrometry. The reduction of disulfide bonds is a prerequisite for efficient

digestion and complete sequence coverage. While standard 2-mercaptoethanol is effective, the

use of 2-Mercaptoethanol-d6 can be advantageous in specific quantitative workflows. For

instance, it can be used in methods where differential isotopic labeling is employed to compare

protein expression levels between different samples.

A recent study has also highlighted a method for the specific modification of cysteine residues

using 2-mercaptoethanol in the presence of dimethyl sulfoxide (DMSO), which could be

adapted with the deuterated form for mass spectrometry-based quantification.
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NMR Spectroscopy
In protein NMR, maintaining a reducing environment is often necessary to prevent the oxidation

of cysteine residues, which can lead to protein aggregation and compromise spectral quality.

While not directly observed in the proton NMR spectrum due to the deuterium substitution, 2-
Mercaptoethanol-d6 can serve as a non-interfering reducing agent in certain NMR

experiments. Its use is particularly relevant in biomolecular NMR applications.[4]

Experimental Protocols
The following section provides a generalized protocol for the reduction of disulfide bonds in a

protein sample prior to downstream applications such as mass spectrometry or electrophoresis.

This protocol is a composite of standard protein chemistry techniques and should be optimized

for specific proteins and applications.

Protocol: Reduction of Protein Disulfide Bonds
Materials:

Protein sample in a suitable buffer (e.g., Tris-HCl, Ammonium Bicarbonate)

2-Mercaptoethanol-d6

Denaturing agent (e.g., Urea, Guanidinium HCl) (Optional, but recommended for complete

reduction)

Alkalyting agent (e.g., Iodoacetamide, Iodoacetic acid)

Inert gas (e.g., Nitrogen or Argon)

Procedure:

Protein Solubilization: Dissolve the protein sample in a buffer containing a denaturing agent,

if necessary, to unfold the protein and expose the disulfide bonds. A typical buffer might be 8

M Urea in 100 mM Tris-HCl, pH 8.0.

Reduction: Add 2-Mercaptoethanol-d6 to the protein solution to a final concentration of 5-20

mM. The optimal concentration may vary depending on the protein and the number of
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disulfide bonds.

Incubation: Gently mix the solution and incubate at a controlled temperature. Incubation is

typically performed at 37-56 °C for 1 hour. For more resistant disulfide bonds, the incubation

time or temperature may need to be increased. It is advisable to perform this step under an

inert atmosphere to prevent re-oxidation of the sulfhydryl groups.

Alkylation: After reduction, the newly formed free sulfhydryl groups should be alkylated to

prevent them from re-forming disulfide bonds. Add an alkylating agent, such as

iodoacetamide, to a final concentration of 10-50 mM (typically a 2-5 fold molar excess over

the reducing agent).

Incubation for Alkylation: Incubate the reaction mixture in the dark at room temperature for

30-60 minutes.

Quenching (Optional): The alkylation reaction can be quenched by adding a small amount of

a thiol-containing reagent, such as DTT or non-deuterated 2-mercaptoethanol.

Downstream Processing: The reduced and alkylated protein sample is now ready for

downstream applications, such as enzymatic digestion for mass spectrometry, or for analysis

by SDS-PAGE. The sample may require buffer exchange or purification to remove excess

reagents.

Workflow and Pathway Visualizations
To further illustrate the experimental process, the following diagrams, generated using the DOT

language, depict a typical workflow for protein sample preparation and the chemical reaction of

disulfide bond reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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